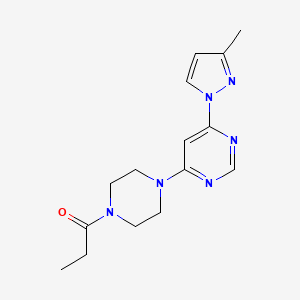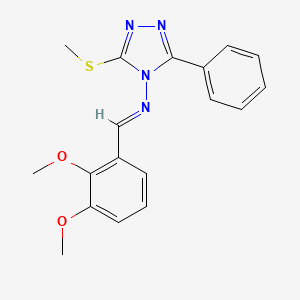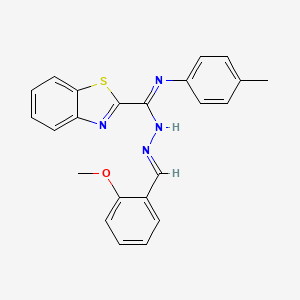
4-(3-methyl-1H-pyrazol-1-yl)-6-(4-propionyl-1-piperazinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives, including "4-(3-methyl-1H-pyrazol-1-yl)-6-(4-propionyl-1-piperazinyl)pyrimidine," often involves multistep synthetic routes that include cyclization reactions, substitutions, and modifications of functional groups. A common approach might involve the reaction of appropriate pyrazole and pyrimidine precursors, possibly through intermediates that introduce the propionyl and piperazinyl functionalities (Trilleras et al., 2008).
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of pyrazole and pyrimidine rings, which are essential for their chemical behavior and biological activity. Structural analysis often involves X-ray crystallography or NMR spectroscopy to elucidate the arrangement of atoms and the geometry of the molecule. The presence of substituents like the propionyl and piperazinyl groups influences the overall shape, electronic distribution, and intermolecular interactions of the compound (Trilleras et al., 2008).
Chemical Reactions and Properties
Pyrazolopyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, depending on the reactive sites and the nature of the substituents. The reactivity can be influenced by the electron-donating or withdrawing effects of the substituents, which affect the electron density on the pyrazole and pyrimidine rings. These reactions can be utilized to further modify the compound or to explore its chemical behavior (Ammar et al., 2011).
Physical Properties Analysis
The physical properties of "4-(3-methyl-1H-pyrazol-1-yl)-6-(4-propionyl-1-piperazinyl)pyrimidine" such as melting point, boiling point, solubility, and crystallinity are crucial for its handling and application in various processes. These properties are determined by its molecular structure and can be measured using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility tests in different solvents (Ammar et al., 2011).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, are defined by the functional groups present in the molecule. The propionyl and piperazinyl groups, for instance, introduce specific reactive sites and influence the compound's behavior in chemical reactions. These properties can be studied using a range of spectroscopic and analytical techniques, including infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) (Ammar et al., 2011).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
The compound 4-(3-methyl-1H-pyrazol-1-yl)-6-(4-propionyl-1-piperazinyl)pyrimidine is involved in the synthesis of various heterocyclic compounds. It has been used in the creation of novel N-cycloalkanes, morpholine, piperazines, pyrazole, pyrimidine derivatives, and more, through intramolecular cyclization processes. These synthesized compounds, characterized by their spectral data and elemental analysis, play a crucial role in advancing heterocyclic chemistry, which is fundamental in the development of pharmaceuticals, agrochemicals, and dyes (Ho & Suen, 2013).
Antiviral Activity
The pyrazolo[3,4-d]pyrimidine framework, similar to 4-(3-methyl-1H-pyrazol-1-yl)-6-(4-propionyl-1-piperazinyl)pyrimidine, has been explored for its antiviral properties. Compounds within this class have shown significant specificity and potency against human enteroviruses, particularly coxsackieviruses, inhibiting viral replication at nanomolar concentrations. This insight is crucial for the development of new antiviral agents, highlighting the potential therapeutic applications of pyrazolo[3,4-d]pyrimidine derivatives (Chern et al., 2004).
Anticancer Activity
Research on pyrazolo[3,4-d]pyrimidine derivatives, which share a similar structural core with 4-(3-methyl-1H-pyrazol-1-yl)-6-(4-propionyl-1-piperazinyl)pyrimidine, has indicated their potential in anticancer therapy. Certain derivatives have demonstrated significant antiproliferative effects against various human cancer cell lines, suggesting their utility as a basis for developing novel anticancer agents. This area of study is particularly promising for the advancement of targeted cancer therapies (Mallesha et al., 2012).
Antibacterial Activity
Novel pyrazolo[1,5-a]pyrimidine compounds, akin to the structure of 4-(3-methyl-1H-pyrazol-1-yl)-6-(4-propionyl-1-piperazinyl)pyrimidine, have been synthesized and found to possess antibacterial activity. These compounds' interactions with proteins such as bovine serum albumin have been studied, providing insights into their potential mechanism of action and their application in developing new antibacterial agents (He et al., 2020).
Eigenschaften
IUPAC Name |
1-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-3-15(22)20-8-6-19(7-9-20)13-10-14(17-11-16-13)21-5-4-12(2)18-21/h4-5,10-11H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXULLTOBJIPYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-chlorophenyl)-4-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B5569562.png)
![1-(5-{1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5569564.png)

![3-[(4-methoxy-3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5569579.png)
![7-(4-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5569589.png)
![methyl 4-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5569596.png)
![2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5569603.png)



![3-ethyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5569629.png)
![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5569637.png)